Cas no 6868-28-6 ((2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide)

(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 化学的及び物理的性質
名前と識別子
-
- 2-(1H-indol-3-ylmethylene)-Hydrazinecarbothioamide
- (indol-3-ylidenemethylamino)thiourea
- 1H-indole-3-butanoic acid
- 3-Formylindol-thiosemicarbazon
- 4-(1H-indol-3-yl)butyric acid
- 4-(indol-3-yl)butanoic acid
- 4-(indol-3-yl)-butyric acid
- Hormodin
- Indol-3-carbaldehyd-thiosemicarbazon
- Indolcarbaldehyd-(3)-thiosemicarbazon
- indole
- Indole-3-butanoic acid
- indole-3-butyric acid
- indole-3-carbaldehyde-thiosemicarbazone
- indole-3-carboxaldehyde thiosemicarbazone
- Indolebutyric acid
- Jiffy grow
- Seradix
- 2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide
- [(E)-1H-indol-3-ylmethylideneamino]thiourea
- BDBM50350999
- VS-01009
- SR-01000078650-2
- (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide
- 6868-28-6
- [(E)-[(1H-indol-3-yl)methylidene]amino]thiourea
- NCI63786
- SR-01000078650-1
- [(E)-1h-indol-3-ylmethyleneamino]thiourea
- CS-0331358
- BIM-0004952.P001
- Z49561640
- CHEMBL1818880
- SCHEMBL4332218
- SR-01000078650
- AKOS000485272
- CCG-38180
- NSC-63786
- SMR000184428
- NSC63786
- MLS000595042
- HMS1607D16
- 1H-indole-3-carbaldehyde thiosemicarbazone
- BBL002048
- STK033225
-
- MDL: MFCD00022735
- インチ: InChI=1S/C10H10N4S/c11-10(15)14-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,(H3,11,14,15)/b13-6+
- InChIKey: RZOVCYGQNDYSCH-AWNIVKPZSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)N
計算された属性
- せいみつぶんしりょう: 218.0628
- どういたいしつりょう: 218.06261751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 62.44
- LogP: 2.42620
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E460010-100mg |
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |
6868-28-6 | 100mg |
$ 365.00 | 2022-06-05 | ||
TRC | E460010-50mg |
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |
6868-28-6 | 50mg |
$ 230.00 | 2022-06-05 | ||
TRC | E460010-10mg |
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide |
6868-28-6 | 10mg |
$ 70.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402028-500mg |
2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide |
6868-28-6 | 98% | 500mg |
¥3894.00 | 2024-05-03 | |
Cooke Chemical | LN8743358-500mg |
2-((1H-indol-3-yl)methylene)hydrazine-1-carbothioamide |
6868-28-6 | 98% | 500mg |
RMB 2396.80 | 2025-02-21 |
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide 関連文献
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamideに関する追加情報
(2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide: A Comprehensive Overview
The compound (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide with CAS No. 6868-28-6 is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines an indole moiety with a hydrazinecarbothioamide group, resulting in a molecule with potential applications in drug design and material synthesis.
Recent studies have highlighted the importance of indole-containing compounds in medicinal chemistry due to their ability to interact with various biological targets. The indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is known for its versatility and ability to participate in hydrogen bonding and π-π interactions. In the case of (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide, the indole group is conjugated with a hydrazinecarbothioamide moiety, which introduces additional functional groups that can enhance the molecule's bioactivity and chemical reactivity.
The hydrazinecarbothioamide group in this compound is particularly interesting as it contains both nitrogen and sulfur atoms, which are known to play crucial roles in biological systems. This group can act as a nucleophile or participate in metal coordination, making it a valuable component in the design of new drugs and materials. Recent research has focused on the potential of this compound as a precursor for the synthesis of bioactive molecules, including antioxidants, anti-inflammatory agents, and anticancer drugs.
One of the most promising applications of (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide lies in its ability to form stable complexes with metal ions. These metal complexes have been shown to exhibit enhanced catalytic activity and selectivity, making them valuable tools in organic synthesis. For instance, studies have demonstrated that copper complexes derived from this compound can efficiently catalyze the oxidation of alcohols to ketones or aldehydes under mild conditions. Such findings underscore the potential of this compound as a versatile building block in catalytic chemistry.
In addition to its catalytic applications, (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide has also been explored for its role in drug delivery systems. The molecule's ability to form stable complexes with various drugs has led to investigations into its use as a carrier for targeted drug delivery. Recent studies have shown that this compound can encapsulate hydrophobic drugs within its structure, protecting them from degradation while enabling controlled release at specific sites within the body.
The synthesis of (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide involves a multi-step process that typically begins with the preparation of the indole derivative. This is followed by condensation reactions involving hydrazine derivatives and thiol groups to form the final product. The reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the yield and purity of the final product. Researchers have recently developed more efficient synthetic routes that minimize waste and improve yields, making this compound more accessible for large-scale applications.
From an analytical standpoint, (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide has been thoroughly characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). These analyses have provided detailed insights into the molecular structure and bonding patterns of the compound. For example, NMR studies have revealed the presence of distinct proton environments corresponding to the indole ring and hydrazinecarbothioamide groups, while IR spectroscopy has confirmed the presence of key functional groups such as C=N bonds and S-H stretches.
Recent advancements in computational chemistry have also enabled researchers to model the electronic structure and reactivity of (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide at the molecular level. These computations have provided valuable insights into the molecule's electronic properties, including its frontier molecular orbitals and charge distribution patterns. Such information is crucial for understanding how this compound interacts with other molecules and biological systems.
In conclusion, (2E)-2-(1H-indol-3-ylmethylidene)hydrazinecarbothioamide (CAS No. 6868-28-6) is a versatile compound with significant potential in various fields of science and technology. Its unique structure combines the advantages of an indole moiety with those of a hydrazinecarbothioamide group, enabling it to participate in diverse chemical reactions and biological interactions. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery, catalysis, and materials science.
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